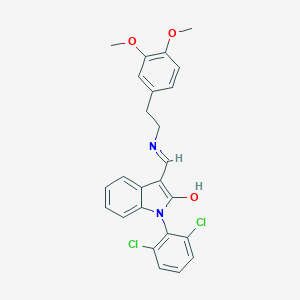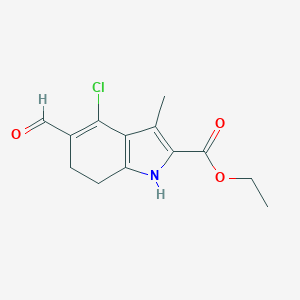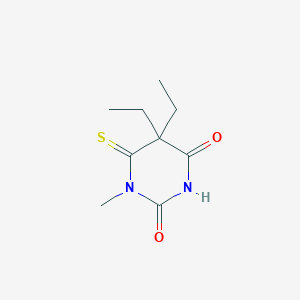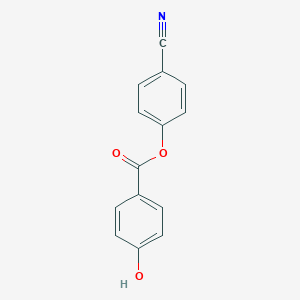
4-Cyanophenyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl 4-hydroxybenzoate, also known as CHB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of hydroxybenzoates and is characterized by its cyanophenyl group.
Mécanisme D'action
The mechanism of action of 4-Cyanophenyl 4-hydroxybenzoate varies depending on its application. In medicine, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, this compound has been found to scavenge free radicals and protect cells from oxidative damage. In agriculture, this compound inhibits the growth of fungi and bacteria by disrupting their cell membranes and interfering with their metabolic processes. In materials science, this compound forms hydrogen bonds and π-π interactions with other molecules, resulting in the formation of functional materials with unique properties.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects in different systems. In vitro studies have demonstrated that this compound inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of arthritis and cancer. This compound has also been found to scavenge free radicals and protect cells from oxidative damage, which may contribute to its anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound reduces the severity of arthritis and inhibits the growth of cancer cells in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Cyanophenyl 4-hydroxybenzoate in lab experiments include its low toxicity, high stability, and ease of synthesis. This compound can be synthesized in large quantities and purified to high purity, making it a cost-effective and reliable reagent for various applications. However, the limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and activity. In addition, this compound may interact with other molecules in complex biological systems, making it difficult to interpret its effects on specific pathways.
Orientations Futures
For the research on 4-Cyanophenyl 4-hydroxybenzoate include the development of new synthetic methods, the exploration of its potential applications in other fields, and the elucidation of its mechanism of action in complex biological systems. New synthetic methods may improve the yield and purity of this compound and enable the synthesis of analogs with enhanced activity and selectivity. The potential applications of this compound in other fields such as energy storage and sensing should be explored. The mechanism of action of this compound in complex biological systems should be further investigated using advanced techniques such as proteomics and metabolomics.
Méthodes De Synthèse
The synthesis of 4-Cyanophenyl 4-hydroxybenzoate involves the reaction of 4-hydroxybenzoic acid with cyanobenzene in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of this compound. The yield and purity of the product can be enhanced by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
4-Cyanophenyl 4-hydroxybenzoate has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of diseases such as arthritis and cancer. In agriculture, this compound has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, this compound has been utilized as a building block for the synthesis of functional materials such as liquid crystals and polymers.
Propriétés
Numéro CAS |
70568-47-7 |
|---|---|
Formule moléculaire |
C14H9NO3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
(4-cyanophenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C14H9NO3/c15-9-10-1-7-13(8-2-10)18-14(17)11-3-5-12(16)6-4-11/h1-8,16H |
Clé InChI |
XAZYJGRIISZODM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)O |
SMILES canonique |
C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



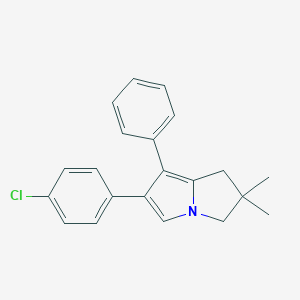
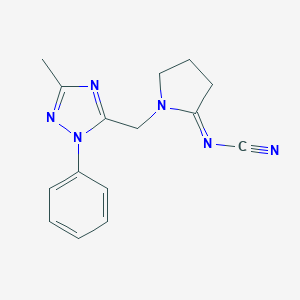
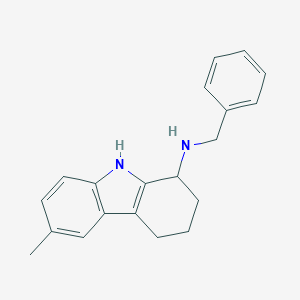
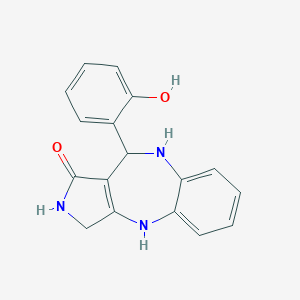
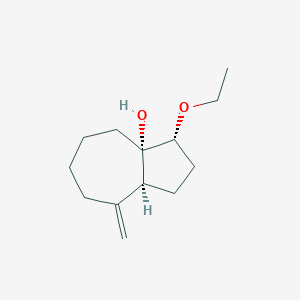
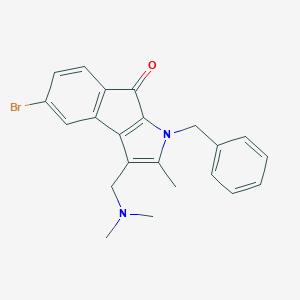

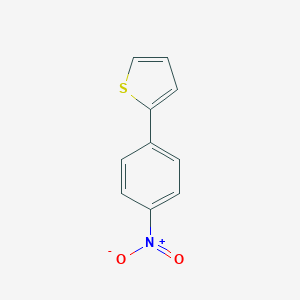
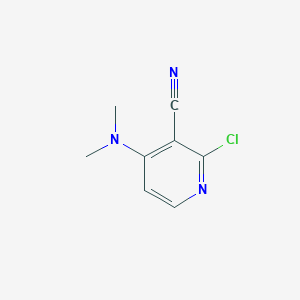
![1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B186913.png)
